Product packaging for Ethyl 3-methylpyrrolidine-3-carboxylate(Cat. No.:CAS No. 1339653-52-9)

Ethyl 3-methylpyrrolidine-3-carboxylate

Cat. No.: B3180172
CAS No.: 1339653-52-9
M. Wt: 157.21
InChI Key: QHUUMIBNWDSADG-UHFFFAOYSA-N
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Description

Ethyl 3-methylpyrrolidine-3-carboxylate (CAS 1339653-52-9) is a pyrrolidine-based ester serving as a versatile building block in medicinal chemistry and pharmaceutical research . The compound features a molecular formula of C8H15NO2 and a molecular weight of 157.21 g/mol . Its structure incorporates a sterically defined pyrrolidine ring, a common scaffold in bioactive molecules, and an ester group that can be readily hydrolyzed or transformed, offering synthetic flexibility for constructing more complex target molecules . Supplied with a typical purity of 97% to 98% , this chemical is a key precursor in the synthesis of various pharmacologically active compounds. Researchers value it for exploring structure-activity relationships and developing new therapeutic agents. As a handling precaution, this compound is classified with the signal word "Warning" and may be harmful if swallowed, cause skin or eye irritation, and cause respiratory irritation . This product is intended for research purposes and is strictly for laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO2 B3180172 Ethyl 3-methylpyrrolidine-3-carboxylate CAS No. 1339653-52-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-methylpyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-3-11-7(10)8(2)4-5-9-6-8/h9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUUMIBNWDSADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCNC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Ethyl 3 Methylpyrrolidine 3 Carboxylate and Its Stereoisomers

3 Chiral Auxiliary-Mediated Syntheses of Pyrrolidine (B122466) Scaffolds

The use of chiral auxiliaries is a classical yet robust strategy for asymmetric synthesis. scispace.com The auxiliary is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which it can be removed. For pyrrolidine synthesis, this approach offers reliable stereocontrol.

N-tert-Butanesulfinyl imines, derived from tert-butanesulfinamide (Ellman's auxiliary), are powerful intermediates for the asymmetric synthesis of nitrogen-containing heterocycles, including pyrrolidines. nih.govbeilstein-journals.org The chiral sulfinyl group effectively shields one face of the C=N bond, directing nucleophilic attack to the opposite face with high diastereoselectivity. nih.govbeilstein-journals.org

This strategy has been applied in various ways to construct pyrrolidine rings. One method involves the addition of Grignard reagents, such as the one derived from 2-(2-bromoethyl)-1,3-dioxane, to N-tert-butanesulfinyl aldimines. rsc.org This addition proceeds with high diastereoselectivity, and the resulting sulfinamide can be cyclized in a subsequent step to form the 2-substituted pyrrolidine. rsc.org

Another elegant application is in a palladium-catalyzed Tsuji-Trost allylation. An asymmetric Tsuji-Trost allylation of an N-tert-butanesulfinyl imine, followed by cross-metathesis with an acrylate (B77674) ester and subsequent reductive cyclization, affords sp³-rich pyrrolidine scaffolds in high yields and diastereoselectivities. nih.govresearchgate.net The versatility of this approach allows for the synthesis of complex pyrrolidine cores that can be further derivatized after the removal of the chiral auxiliary. nih.govresearchgate.net The N-tert-butanesulfinyl group has proven to be a reliable and versatile tool for the diastereoselective construction of the pyrrolidine scaffold. acs.orgnih.gov

Multicomponent Reaction Protocols for Pyrrolidine Ring Formation

Multicomponent reactions (MCRs) represent a highly efficient and sustainable approach in modern organic synthesis. tandfonline.com These reactions involve the combination of three or more starting materials in a single, one-pot operation to form a complex product that incorporates most, if not all, of the atoms of the reactants. nih.gov The advantages of MCRs over traditional multi-step syntheses include enhanced atom and step economy, reduced consumption of solvents and reagents, and the elimination of purification steps for intermediate products, which collectively contribute to a greener chemical process. researchgate.net In the context of pyrrolidine synthesis, MCRs provide a powerful platform for generating molecular diversity and accessing complex heterocyclic structures from simple, readily available precursors. tandfonline.comresearchgate.net

A prominent strategy for synthesizing substituted pyrrolidines is the three-component [3+2] cycloaddition reaction. This approach typically involves the in-situ generation of an azomethine ylide, which then acts as a 1,3-dipole in a cycloaddition with a dipolarophile. nih.govnih.gov The most common variant combines an α-amino acid ester, an aldehyde or ketone, and an activated olefin (the dipolarophile). nih.govacs.org The condensation of the amino acid and the carbonyl compound forms an imine, which, upon tautomerization or deprotonation, generates the azomethine ylide. This intermediate is immediately trapped by the olefin to yield the highly functionalized pyrrolidine ring. tandfonline.com

The synthesis of ethyl 3-methylpyrrolidine-3-carboxylate via this method would necessitate the use of a specifically substituted dipolarophile, such as ethyl 2-methylacrylate, to install both the methyl and ester functionalities at the C-3 position. The reaction is often catalyzed by metal salts (e.g., Ag, Cu, or Lewis acids) which can facilitate ylide formation and control the stereochemical outcome of the cycloaddition. nih.govnih.gov

Table 1: Catalysts and Conditions in Three-Component Pyrrolidine Synthesis

Catalyst System Aldehyde Component Amino Acid Ester Dipolarophile Key Feature
Cu(OTf)₂ / Chiral Diamine Picolinaldehyde Various Amino Acid Esters Activated Olefins Enantioselective synthesis of highly substituted pyrrolidines. nih.gov
AgOAc / Ligand Various Aldehydes Glycine (B1666218)/Alanine Esters Maleimides, Acrylates High diastereoselectivity for exo-products.
Lewis Acids (e.g., Mg(ClO₄)₂) Picolinaldehyde Phenylalanine Methyl Ester Methyl Acrylate Metal-templated reaction with high yields and diastereoselectivity. nih.gov

This table presents a summary of representative systems; specific substrates and conditions may vary.

Domino reactions, also known as cascade reactions, offer an exceptional level of synthetic efficiency by orchestrating multiple bond-forming events under a single set of reaction conditions without the addition of further reagents. nih.gov These processes are initiated by a single event which triggers a cascade of subsequent intramolecular or intermolecular transformations, rapidly assembling complex molecular architectures from simple starting materials. nih.gov This approach is particularly powerful for constructing polycyclic systems where a pyrrolidine ring is fused or integrated into a larger framework. nih.govresearchgate.net

For instance, domino multi-cyclizations have been developed that can form up to seven new chemical bonds, four rings, and four stereocenters in a single, one-pot operation, showcasing remarkable control over chemo-, regio-, and stereoselectivity. nih.gov Such strategies often begin with an intermolecular reaction that sets the stage for a series of intramolecular cyclizations. While direct application to this compound is not explicitly detailed, one can envision a domino sequence starting with a Michael addition to an acceptor like ethyl 2-methyl-2-enoate, followed by a cascade of cyclizations to build a complex molecule containing the desired C-3 substituted pyrrolidine core.

Regioselective and Diastereoselective Synthetic Pathways to this compound Derivatives

Achieving precise control over the placement (regioselectivity) and three-dimensional arrangement (diastereoselectivity) of substituents is paramount in modern synthetic chemistry. For a molecule like this compound, the key challenges are the construction of the C-3 quaternary center and controlling its stereochemistry relative to other substituents on the pyrrolidine ring.

The construction of the quaternary stereocenter at the C-3 position of the pyrrolidine ring is a significant synthetic hurdle. Direct [3+2] cycloadditions often lead to substitution at the C-2, C-4, and C-5 positions. nih.gov Therefore, alternative strategies are required.

One effective method is the organocatalytic asymmetric Michael addition. This approach has been successfully used to synthesize 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.org The key step involves the enantioselective addition of a nitroalkane to a 4-alkyl-substituted 4-oxo-2-enoate, catalyzed by a chiral organocatalyst. The resulting Michael adduct can then be subjected to reductive cyclization to form the pyrrolidine ring with high enantiomeric excess. Adapting this methodology for this compound would involve the Michael addition of a suitable nucleophile to an α,β-unsaturated ester bearing the methyl group at the α-position (e.g., ethyl tiglate or ethyl angelate) or the addition of a methyl nucleophile to a C3-unsubstituted pyrrolidine precursor.

Another powerful technique involves the intramolecular cyclization of γ-imino esters, which can be mediated by reagents like TiCl₄/Et₃N. This method has been shown to produce cis-2,3-disubstituted pyrrolidines with high diastereoselectivity. lookchem.com The stereochemical outcome is rationalized through a chelated, six-membered chair-like transition state involving the titanium center, which directs the cyclization to favor the cis product. By carefully designing the γ-imino ester precursor, this method could potentially be adapted to control the stereochemistry at the C-3 position.

Table 2: Methodologies for Stereocontrol at Pyrrolidine C-3

Method Key Transformation Stereocontrol Element Potential Application for Target Compound
Asymmetric Michael Addition Addition of nitroalkanes to 4-oxo-2-enoates Chiral Organocatalyst Concise synthesis of enantiomerically enriched pyrrolidine-3-carboxylic acids. rsc.org
TiCl₄-Mediated Cyclization Intramolecular cyclization of γ-imino esters Chelated six-membered transition state Diastereoselective formation of cis-2,3-disubstituted pyrrolidines. lookchem.com

In reactions that form multiple stereocenters, such as [3+2] cycloadditions, controlling the relative stereochemistry (diastereoselectivity) is crucial. The versatility of the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides allows for access to a wide variety of stereochemical patterns in pyrrolidine synthesis. rsc.org

The diastereomeric outcome of these reactions can be finely tuned by several factors:

Catalyst System: The choice of metal (e.g., Ag(I), Cu(II)) and the chiral ligand is fundamental in dictating the facial selectivity of the approach of the 1,3-dipole to the dipolarophile.

Ylide Geometry: The E/Z geometry of the azomethine ylide, which can be influenced by the substituents on the imine, plays a critical role in determining the final stereochemistry of the product.

Dipolarophile Geometry: The cis or trans geometry of the substituents on the activated olefin directly translates into the relative stereochemistry at the C-3 and C-4 positions of the resulting pyrrolidine. nih.gov

Furthermore, stereodivergent synthesis allows for the creation of different diastereomers from the same set of starting materials simply by changing the catalyst or reaction conditions. rsc.org For example, one catalyst might favor the formation of an exo cycloaddition product, while another might favor the endo product, leading to different relative stereochemistries in the final pyrrolidine. These strategies are essential for systematically exploring the structure-activity relationship of complex pyrrolidine-based molecules. nih.gov

Mechanistic Investigations and Reaction Pathway Elucidation for Pyrrolidine Formations

Computational Chemistry Studies on Reaction Mechanisms

Computational chemistry has emerged as an indispensable tool for investigating the complex mechanisms of organic reactions. By modeling the behavior of molecules and their interactions at an electronic level, researchers can gain insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of pyrrolidine (B122466) synthesis, DFT calculations are instrumental in mapping the potential energy surface of a reaction. This allows for the identification and characterization of transient species such as transition states and intermediates, which are critical for understanding the reaction mechanism. nih.govacs.org

Researchers have successfully used DFT to uncover the intimate balance between the asynchronicity and interaction energies of transition structures, which ultimately controls the observed regio- and diastereoselectivities in cycloaddition reactions that form the pyrrolidine ring. acs.org For instance, in the iridium-catalyzed reductive generation of azomethine ylides for pyrrolidine synthesis, DFT computations elucidated the origin of high regio- and diastereoselectivities. nih.gov Similarly, DFT studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones have shown that kinetic selectivity is more significant than thermodynamic selectivity in the formation of the main products. nih.gov Calculations can reveal that highly asynchronous transition states are often energetically preferred. acs.org

Table 1: Selected DFT-Calculated Energy Barriers in Pyrrolidine-Related Reactions

Reaction Type System Studied Calculated Activation Barrier (kcal/mol) Key Finding
Cyclobutane formation from pyrrolidine Contraction via 1,4-biradical 17.7 The rate-determining step is the release of N₂. acs.org
Intramolecular C–H Amination TpBr3Cu-catalyzed N-F system 22.5 Represents the energy to reach the Minimum Energy Crossing Point (MECP). nih.govacs.org
Intramolecular C–H Amination Tp*Cu-catalyzed N-F system 11.3 Demonstrates significant ligand effect on the energy barrier. nih.gov

This table presents illustrative data from computational studies on related systems to demonstrate the application of DFT in determining reaction energetics.

Building upon the identification of key structures, quantum chemical methods like DFT are used to calculate the energy barriers associated with each step of a proposed reaction mechanism. acs.orgyoutube.com By comparing the activation energies of competing pathways, the most energetically favorable route can be determined. These studies involve constructing a free energy profile for the reaction. nih.gov

For example, in the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, a possible reaction mechanism was proposed based on computational results, indicating that the main product is formed by following the pathway with the lowest Gibbs free energy (ΔG#) barrier. nih.govbeilstein-journals.org This approach is also critical in organocatalysis, where DFT methods have been used to study model reactions, revealing how factors like intramolecular hydrogen bonding can activate a reaction and lower the energy barrier for the crucial cycloaddition step. mdpi.com The accuracy of these calculations is highly dependent on the chosen basis set, with larger basis sets generally providing more accurate results at a higher computational cost. arxiv.org

While DFT provides a static picture of key points along a reaction coordinate, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the atomic movements of molecules over time. MD simulations are particularly valuable for performing conformational analysis, especially for flexible five-membered rings like pyrrolidine, and for studying the non-covalent interactions between a substrate and a catalyst or ligand. nih.govtandfonline.com

In studies of pyrrolidine derivatives, MD simulations have been used to investigate the stability of ligand-protein complexes and to understand the specific interactions that govern binding affinity. nih.govtandfonline.com These simulations can calculate the binding free energies and identify the crucial amino acid residues or functional groups involved in the interaction, providing a detailed picture of the ligand-substrate relationship at the molecular level. tandfonline.comnih.gov

Table 2: Insights from Molecular Dynamics (MD) Simulations of Pyrrolidine Derivatives

System Studied Simulation Time Method Key Insight
Pyrrolidine derivatives as Mcl-1 inhibitors 100 ns MMPBSA Calculation of binding free energies to quantify protein-ligand interaction strength. tandfonline.com
Pyrrolidine derivatives as DNase I inhibitors Not specified Molecular Docking & MD Identification of key interacting residues (e.g., Glu 39, Arg 111) for inhibitor affinity. nih.gov

This table summarizes findings from MD studies on various pyrrolidine derivatives, illustrating the types of information that can be obtained.

Role of Iminium Ions and Enamines in Organocatalytic Cyclizations

Organocatalysis, which uses small organic molecules as catalysts, frequently employs pyrrolidine-based scaffolds. The formation of key reactive intermediates, namely iminium ions and enamines, is central to many of these transformations.

Iminium ions are cationic intermediates formed from the condensation of a secondary amine, such as a pyrrolidine derivative, with a carbonyl compound, typically in the presence of a catalytic amount of acid. acs.orgnih.gov These ions are key intermediates in many organocatalytic reactions, including Michael-type additions. nih.gov The reactivity of the carbonyl substrate is significantly enhanced upon formation of the iminium ion.

Computational studies have been conducted to examine the tendency of various carbonyl compounds to form iminium ions with pyrrolidine derivatives. acs.org These studies determine the equilibrium positions for the transfer of a secondary amine between two different carbonyl compounds, thereby providing a quantitative measure of the relative stability of the resulting iminium ions. nih.gov For instance, research has compared the stability of iminium ions derived from compounds like cinnamaldehyde (B126680) with those from other aldehydes, providing a framework to predict which iminium salt would predominantly form in a competitive environment. acs.org This understanding is crucial for designing complex, multi-component reactions where multiple carbonyl groups are present. nih.gov

Enamine catalysis is another powerful strategy in organocatalysis, often proceeding in parallel with iminium ion catalysis. An enamine is formed from the reaction of a secondary amine catalyst with a ketone or aldehyde. youtube.com This enamine intermediate is nucleophilic at the α-carbon and can react with various electrophiles to form a new carbon-carbon bond. youtube.com

When a chiral pyrrolidine catalyst, such as proline or its derivatives, is used, the stereochemistry of the catalyst is transferred to the product. nih.gov The bulky substituents on the chiral pyrrolidine ring effectively shield one face of the enamine intermediate. nih.gov This steric hindrance forces the electrophile to approach from the less hindered face, resulting in the preferential formation of one stereoisomer over the other. This principle is the cornerstone of asymmetric organocatalysis and has been widely applied to the synthesis of enantiomerically enriched compounds. youtube.comnih.gov The use of bifunctional catalysts, which possess both the amine moiety to form the enamine and another functional group (like a carboxylic acid) to activate the electrophile, further enhances stereocontrol. youtube.com

Table 3: Mentioned Chemical Compounds

Compound Name
Ethyl 3-methylpyrrolidine-3-carboxylate
Pyrrolidine
Proline
Cinnamaldehyde (3-phenylpropenal)
(E)-3-(4-dimethylamino)phenylpropenal
Benzylamine
Aniline
Water
Pyrrolidinium tetrafluoroborate
Tetramethyldisiloxane (TMDS)

Metal-Ligand Cooperative Effects in Transition Metal-Catalyzed Pyrrolidine Synthesis

The synergistic interaction between a transition metal center and its coordinating ligands is a cornerstone of modern asymmetric catalysis. In the synthesis of chiral pyrrolidines, this cooperation is paramount for achieving high levels of stereocontrol. The ligand framework not only modulates the reactivity of the metal but, more critically, creates a chiral environment that dictates the facial selectivity of bond-forming events, ultimately determining the enantiomeric purity of the final product.

Chiral Ligand Design Principles and their Influence on Enantioselectivity

The rational design of chiral ligands is fundamental to controlling enantioselectivity in the transition metal-catalyzed formation of substituted pyrrolidines, such as this compound. The efficacy of a chiral ligand hinges on its ability to create a well-defined, three-dimensional asymmetric environment, often referred to as a "chiral pocket," around the metal's active site. nih.govacs.org This environment forces the reacting substrates to adopt a specific orientation, thereby favoring the transition state that leads to one enantiomer over the other. Several key design principles govern the influence of these ligands on stereochemical outcomes.

Core Design Principles:

Backbone Rigidity and C₂-Symmetry: Many successful chiral ligands incorporate a rigid scaffold and possess C₂-symmetry. nih.gov Rigidity in the ligand backbone, often achieved through cyclic structures or steric buttressing, reduces the number of available conformations. This conformational restriction minimizes the number of competing diastereomeric transition states, which is crucial for achieving high enantioselectivity. rsc.org C₂-symmetric ligands are particularly effective because they simplify the catalytic environment by ensuring that the two coordination sites on the metal are sterically equivalent, thus offering a more predictable mode of stereochemical induction. nih.gov

Steric Hindrance: The strategic placement of bulky substituents on the chiral ligand is a primary tool for stereochemical control. These bulky groups create steric repulsion that selectively disfavors one pathway of substrate approach. acs.org For instance, in palladium-catalyzed asymmetric allylic alkylation (AAA), a common method for constructing chiral centers, the bulky groups of ligands like Trost-type diphosphines or PHOX-based ligands effectively shield one face of the π-allyl-palladium intermediate. nih.govchemrxiv.org This forces the nucleophile to attack from the less hindered face, thereby controlling the configuration of the newly formed stereocenter.

Bite Angle: In bidentate ligands, particularly phosphines, the natural bite angle—the P-Metal-P angle—has a profound impact on both catalytic activity and enantioselectivity. rsc.org The bite angle influences the geometry and electronic properties of the catalyst's coordination sphere. A wider bite angle can open up one side of the metal complex for substrate approach, while a narrower angle can create a more compact and selective environment. The optimal bite angle is highly specific to the particular reaction being catalyzed.

Electronic Effects: The electronic properties of the ligand, specifically its ability to donate or withdraw electron density from the metal center, can tune the catalyst's reactivity. lookchem.com While steric factors are often dominant in dictating enantioselectivity, electronic tuning can be crucial for optimizing the reaction rate and preventing side reactions. For example, modifying the aryl groups on a phosphine (B1218219) ligand can alter the Lewis acidity of the metal center, influencing substrate binding and the subsequent bond-forming steps.

Influence on Enantioselectivity in Pyrrolidine Synthesis:

The application of these principles is evident in various catalytic systems used for pyrrolidine synthesis. Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful strategy for forming substituted pyrrolidines. nih.govnih.gov In a typical intramolecular reaction to form the pyrrolidine ring, the choice of chiral ligand is critical.

Research has shown that ligands such as those from the Trost (e.g., (S,S)-ANDEN) and PHOX families are highly effective. nih.gov For example, in the palladium-catalyzed asymmetric allylic alkylation of racemic 1,3-diphenyl-2-propenyl acetate, different pyridyl-hydrazone ligands derived from (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) showed varying levels of success. The enantioselectivity was found to be sensitive to the steric and electronic properties of the ligand. clockss.org A ligand with a phenyl substituent achieved a moderate enantiomeric excess (49% ee), while introducing a methyl group on the pyridine (B92270) ring improved the selectivity to 55% ee, demonstrating the subtle yet significant impact of ligand structure. clockss.org

Similarly, iron-catalyzed asymmetric cross-coupling reactions have benefited from sophisticated ligand design. In the synthesis of α-tertiary amino esters, chiral bisoxazoline-phosphine (NPN) ligands proved superior to common diphosphine ligands like QuinoxP* or BenzP*, which yielded racemic products. acs.org The tridentate NPN ligand creates a sterically hindered environment where three of the four quadrants around the iron center are blocked, leaving only one "open" quadrant for the incoming radical to approach, thus achieving high enantioselectivity. acs.org

The following table summarizes research findings illustrating how different chiral ligands influence enantioselectivity in relevant C-C and C-N bond-forming reactions that are foundational to pyrrolidine synthesis.

Catalyst System (Metal + Ligand)Reaction TypeSubstrate TypeEnantiomeric Excess (ee %)Reference
Pd / Pyridyl-hydrazone 2c Asymmetric Allylic Alkylation1,3-diphenyl-2-propenyl acetate49% clockss.org
Pd / Pyridyl-hydrazone 2d Asymmetric Allylic Alkylation1,3-diphenyl-2-propenyl acetate55% clockss.org
Fe(OTf)₂ / Bisoxazoline-phosphine (L7 )Asymmetric Reductive Cross-CouplingKetimine94% acs.org
Fe(OTf)₂ / Phosphine-oxazoline (L6 )Asymmetric Reductive Cross-CouplingKetimine22% acs.org
Pd / (S,S)-PhANDEN Decarboxylative Asymmetric Allylic AlkylationAllyl (2-phenyl-cyclohexyl)carbonate83% nih.gov
Cu(I) / Brucine-diol derivative [3+2] CycloadditionGlycine (B1666218) imine + AlkeneHigh (unspecified) morressier.com

These examples underscore that achieving high enantioselectivity in the synthesis of complex molecules like this compound is not a matter of chance but the result of a deliberate and principled approach to chiral ligand design. The interplay of steric bulk, symmetry, and electronic properties within the ligand framework provides the fine control necessary to navigate the potential energy surface of a reaction toward the formation of a single, desired enantiomer.

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural identification of organic molecules. For Ethyl 3-methylpyrrolidine-3-carboxylate, ¹H and ¹³C NMR spectra confirm the core structure, while more advanced NMR techniques are used to define its stereochemistry and understand its dynamic behavior in solution.

The pyrrolidine (B122466) ring is not planar and can adopt various puckered conformations, often described as "endo" or "exo." The specific conformation can significantly influence the chemical shifts and coupling constants of the ring protons. frontiersin.org For substituted pyrrolidines, quantum mechanical calculations combined with experimental NMR data have shown that the ring can exist in either a Cγ-endo or Cγ-exo pucker, with one form typically being more stable. frontiersin.org

Furthermore, the presence of substituents can lead to hindered rotation around certain bonds, resulting in the appearance of multiple sets of signals in the NMR spectrum, known as rotamers. copernicus.org This phenomenon, observable when the rate of bond rotation is slow on the NMR timescale, provides valuable information about the energy barriers between different conformational states. copernicus.org Two-dimensional NMR experiments, such as ROESY, can establish through-space proximities between atoms, which helps in assigning the relative stereochemistry and identifying the predominant solution-state conformation. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Pyrrolidine Carboxylate Scaffold Note: This table is a composite based on typical values for related structures, as specific data for this compound is not available.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
Ester -CH₂CH₃~4.1 (quartet)~61.0Ethyl group methylene (B1212753) protons adjacent to the ester oxygen.
Ester -CH₂CH₃~1.2 (triplet)~14.0Ethyl group methyl protons.
Pyrrolidine Ring Protons2.5 - 3.935.0 - 60.0Complex multiplets due to coupling and diastereotopicity.
Pyrrolidine C3-CH₃~1.3 (singlet)~25.0Methyl group at the quaternary C3 position.
Pyrrolidine C3-~45.0Quaternary carbon, no attached proton.
Ester C=O-~175.0Carbonyl carbon of the ester functional group.

Mass Spectrometry (MS) Techniques for Identification of Mechanistic Intermediates and Reaction Monitoring

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and obtaining information about its structure through fragmentation patterns. In the context of synthesizing this compound, GC-MS (Gas Chromatography-Mass Spectrometry) can be employed to identify the final product and any impurities. scirp.org The electron impact (EI) ionization method fragments the molecule in a reproducible way, creating a unique mass spectrum that serves as a molecular fingerprint.

Beyond final product analysis, MS is crucial for understanding reaction mechanisms. By analyzing samples from a reaction mixture at different time points, it is possible to identify transient intermediates. For instance, in reactions involving multiple steps, ESI-MS (Electrospray Ionization Mass Spectrometry) can detect charged intermediates directly from the solution phase. This information is vital for optimizing reaction conditions to maximize the yield of the desired product and minimize the formation of byproducts. While direct studies on this specific compound are not prevalent, the methodology is standard for tracking the formation of related N-heterocyclic scaffolds. scirp.org

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination and Resolution Studies

Since this compound possesses a chiral center at the C3 position, it can exist as a pair of enantiomers. Determining the enantiomeric excess (ee), or the optical purity, of a sample is critical, especially in pharmaceutical applications where different enantiomers can have vastly different biological activities. heraldopenaccess.usheraldopenaccess.us Chiral chromatography is the gold standard for this type of analysis.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common method. utoronto.camarquette.edu CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus separation of the two forms. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H), are widely used for resolving a broad range of chiral compounds, including those with pyrrolidine cores. utoronto.camdpi.com The choice of mobile phase, typically a mixture of hexane (B92381) and an alcohol like 2-propanol, is optimized to achieve the best resolution. utoronto.ca

Gas Chromatography (GC) with a chiral column can also be used, particularly for more volatile compounds. gcms.cz In some cases, the enantiomers are first reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard (achiral) GC column. scirp.org

Table 2: Illustrative Chiral HPLC Conditions for the Resolution of Pyrrolidine Derivatives Note: These conditions are based on published methods for structurally similar chiral compounds and serve as a starting point for method development for this compound.

Parameter Condition 1 Condition 2
Column Chiralpak AD-HChiralcel OJ-H
Mobile Phase Hexane: 2-propanol (90:10)Acetonitrile: Water (Gradient)
Flow Rate 1.0 mL/min0.3 mL/min
Detection UV at 254 nmUV at 258 nm
Temperature 25 °C22 °C
Reference Based on utoronto.caBased on marquette.edu

Infrared (IR) Spectroscopy for Real-Time Monitoring of Functional Group Transformations in Reaction Progress

Infrared (IR) spectroscopy is a valuable technique for identifying functional groups within a molecule. For this compound, the most prominent features in its IR spectrum would be the strong carbonyl (C=O) stretch of the ester group and the C-O stretching vibrations. spectroscopyonline.com

The power of modern IR spectroscopy lies in its application for real-time, in situ reaction monitoring. mt.comnih.gov Using a probe that can be inserted directly into a reaction vessel (e.g., ReactIR), chemists can track the concentration of reactants, intermediates, and products over time without needing to withdraw samples. mt.com For example, in the synthesis of this compound via esterification of the corresponding carboxylic acid, one could monitor the disappearance of the broad O-H stretch of the carboxylic acid and the simultaneous appearance of the strong ester C=O stretch. researchgate.net This provides precise information on reaction kinetics, helps identify the reaction endpoint, and ensures the process is proceeding as expected. nih.gov

Table 3: Key Infrared Absorption Frequencies for this compound

Functional Group Vibration Type Approximate Wavenumber (cm⁻¹) Intensity
Ester (C=O)Stretch1755 - 1735Strong
Ester (C-O)Asymmetric Stretch1300 - 1200Strong
Ester (C-O)Symmetric Stretch1150 - 1000Strong
Amine (N-H)Stretch3500 - 3300Medium-Weak
Alkane (C-H)Stretch2980 - 2850Medium

Synthetic Utility and Further Derivatization of Ethyl 3 Methylpyrrolidine 3 Carboxylate

Transformation into Diverse Pyrrolidine (B122466) Derivatives

The reactivity of ethyl 3-methylpyrrolidine-3-carboxylate is characterized by the distinct functionalities present in its structure: the secondary amine, the ester group, and the substituted carbon framework. Each of these sites can be selectively targeted to yield a variety of derivatives.

The ethyl ester group is a key functional handle that can be readily transformed into a carboxylic acid through hydrolysis. This reaction is typically carried out under basic conditions (saponification) using an aqueous base like sodium hydroxide, followed by acidic workup, or under acidic conditions. The resulting 3-methylpyrrolidine-3-carboxylic acid is a versatile intermediate.

The newly formed carboxylic acid opens up a plethora of subsequent modification possibilities:

Amide Formation: The carboxylic acid can be coupled with a wide range of primary or secondary amines to form amides. This reaction is typically facilitated by standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or HATU. This allows for the introduction of diverse substituents and the extension of the molecular framework.

Esterification: The acid can be re-esterified with different alcohols under acidic conditions (e.g., Fischer esterification) or by using alkylating agents to produce a variety of esters, which can modulate the compound's physicochemical properties like solubility and cell permeability.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (3-hydroxymethyl-3-methylpyrrolidine) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This introduces a new reactive site for further functionalization, such as ether formation or oxidation to an aldehyde.

The relative rate of ester hydrolysis can be influenced by electronic factors; for instance, electron-withdrawing groups elsewhere in the molecule can accelerate the process. nih.gov

ModificationReagentsProduct Functional Group
Amide FormationAmine (R-NH₂), Coupling Agent (e.g., EDC, HATU)Amide
EsterificationAlcohol (R-OH), Acid CatalystEster
ReductionLithium Aluminum Hydride (LiAlH₄)Primary Alcohol

The secondary amine of the pyrrolidine ring is nucleophilic and readily undergoes various transformations, making its modification a cornerstone of derivatization strategies.

N-Alkylation: The nitrogen can be alkylated by reaction with alkyl halides or through reductive amination with aldehydes or ketones. This N-alkylation is a straightforward method to introduce a wide variety of substituents, significantly altering the steric and electronic properties of the molecule. nih.gov This is a common strategy in drug discovery to explore the structure-activity relationship (SAR) of pyrrolidine-based compounds. nih.gov

N-Protection and N-Deprotection: In multi-step syntheses, it is often necessary to protect the pyrrolidine nitrogen to prevent it from interfering with subsequent reactions on other parts of the molecule. Common protecting groups for secondary amines include tert-butoxycarbonyl (Boc), which is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), and benzyloxycarbonyl (Cbz), introduced using benzyl (B1604629) chloroformate. These groups can be selectively removed under specific conditions—Boc with strong acid (e.g., trifluoroacetic acid) and Cbz via hydrogenolysis—to regenerate the free amine for further functionalization.

StrategyCommon ReagentsKey Feature
N-Alkylation Alkyl halides (R-X), Aldehydes/Ketones + Reducing AgentIntroduces substituents directly on the nitrogen.
N-Protection Di-tert-butyl dicarbonate (Boc₂O), Benzyl chloroformate (Cbz-Cl)Masks the reactivity of the amine.
N-Deprotection Trifluoroacetic Acid (TFA) for Boc, H₂/Pd-C for CbzRegenerates the free amine.

The pyrrolidine ring itself offers opportunities for further functionalization, although this can be more challenging than modifying the ester or amine groups. When the starting material is chiral, the existing stereocenter at C3 can influence the stereochemical outcome of reactions at other positions, a phenomenon known as diastereoselective synthesis.

Research has shown that the stereochemistry at the 3-position of the pyrrolidine ring can be critical for biological activity. For example, in certain contexts, a specific stereoisomer (e.g., 3-R-methyl) can confer a distinct pharmacological profile compared to its enantiomer or an unsubstituted analogue. nih.gov This underscores the importance of methods that can selectively functionalize the ring. Organocatalytic methods have been developed for the asymmetric synthesis of substituted pyrrolidine-3-carboxylic acid derivatives, allowing for precise control over the stereochemistry. core.ac.ukresearchgate.net Such transformations can include alpha-functionalization of the ester enolate or reactions at the C2, C4, or C5 positions of the ring, often requiring multi-step sequences initiated by N-protection and subsequent directed metallation or radical reactions.

Application as a Chiral Building Block in Complex Molecule Synthesis

Optically pure this compound is a valuable chiral building block, providing a pre-defined stereochemical center that can be incorporated into larger, more complex target molecules. nih.gov This approach is fundamental in the synthesis of enantiomerically pure pharmaceuticals, where a single stereoisomer is often responsible for the desired therapeutic effect.

The pyrrolidine ring is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in successful drugs. researchgate.net this compound serves as an ideal starting point for generating chemical libraries—large collections of related but structurally distinct compounds—for high-throughput screening.

By systematically applying the derivatization reactions described in section 5.1 (ester hydrolysis/modification, N-alkylation, etc.), a single chiral starting material can be elaborated into a library of hundreds or thousands of unique, optically pure compounds. For example, by combining 10 different amines (for amide formation) with 10 different alkylating agents (for N-alkylation), one can quickly generate 100 distinct pyrrolidine derivatives from the initial hydrolyzed scaffold. This parallel synthesis approach allows for the efficient exploration of the chemical space around the pyrrolidine core to identify new lead compounds with desired biological activities. researchgate.net

To enhance structural diversity and create molecules with greater three-dimensional complexity, this compound and its derivatives can be used to construct spirocyclic and fused-ring systems. These rigid and structurally novel scaffolds are of great interest in drug discovery as they can present functional groups in well-defined spatial orientations. researchgate.net

Spiro-Pyrrolidines: Spirocycles are bicyclic systems where the two rings are connected by a single common atom. The C3-position of the pyrrolidine ring is a common site for spiro-fusion. For instance, derivatives of 3-pyrrolidinone (B1296849) (obtainable from the title compound) can undergo reactions with various reagents to form spirocyclic structures. Multicomponent reactions, such as 1,3-dipolar cycloadditions involving azomethine ylides generated from the pyrrolidine nitrogen and an aldehyde, are powerful methods for constructing complex spiro-pyrrolidines in a single step. ua.esresearchgate.net Specific examples include the synthesis of spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} and spiro[carbazole-3,3'-pyrrolidine] frameworks. researchgate.netnih.gov

Fused-Pyrrolidines: In fused systems, two rings share two adjacent atoms. Intramolecular cyclization reactions are often employed to create fused pyrrolidine derivatives. For example, by introducing a suitable reactive chain on the pyrrolidine nitrogen, an intramolecular Mannich reaction or ring-closing metathesis can lead to the formation of a second ring fused to the pyrrolidine core.

These advanced synthetic strategies transform a simple chiral building block into sophisticated molecular architectures, significantly expanding the range of accessible structures for chemical and biological investigation.

System TypeSynthetic StrategyExample Scaffold
Spirocyclic 1,3-Dipolar Cycloaddition, Multicomponent Reactionsspiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} researchgate.net
Spirocyclic Condensation/Cyclizationspiro[carbazole-3,3'-pyrrolidine] nih.gov
Fused Intramolecular Cyclization (e.g., Ring-Closing Metathesis)Pyrrolizidine or Indolizidine cores

Development and Optimization of Analogues as Organocatalysts

The strategic modification of the this compound scaffold is a key area of research for the development of novel organocatalysts with enhanced performance. By systematically altering the molecular architecture, researchers can fine-tune the catalyst's properties to achieve higher catalytic activity and stereoselectivity in a variety of organic transformations.

Design Principles for Enhanced Catalytic Activity and Stereoselectivity

The design of effective organocatalysts based on the this compound framework is guided by several key principles aimed at maximizing their catalytic efficiency and stereochemical control. These principles often draw from the well-established field of proline and its derivatives in organocatalysis. nih.govdoaj.org The fundamental concept involves the formation of a transient enamine or iminium ion intermediate with the substrate, while strategically positioned functional groups on the pyrrolidine ring direct the stereochemical outcome of the reaction. nih.gov

A primary design consideration is the strategic placement of bulky substituents on the pyrrolidine ring to create a well-defined chiral environment. This steric hindrance effectively shields one face of the reactive intermediate, compelling the substrate to approach from the less hindered side, thus inducing high stereoselectivity. nih.gov For instance, the introduction of sterically demanding groups at the C-2 or C-5 positions of the pyrrolidine ring, analogous to the successful diarylprolinol silyl (B83357) ethers, is a common strategy. mdpi.com

Furthermore, the incorporation of additional stereocenters and functional groups can significantly enhance catalytic performance. mdpi.com For example, the synthesis of pyrrolidine-based organocatalysts derived from tartaric or glyceric acids introduces extra chiral centers and hydroxyl groups that can participate in hydrogen bonding interactions, further organizing the transition state and improving stereoselectivity. mdpi.com The relative configuration of these stereocenters is crucial; in some cases, a mismatch between the inherent chirality of the starting material and the desired stereochemical outcome can lead to reduced efficacy.

The presence and nature of a hydrogen-bond-donating group are also critical. mdpi.com In many pyrrolidine-based catalysts, a group capable of forming a hydrogen bond, such as an amide or a sulfonamide, is incorporated to interact with the substrate, thereby stabilizing the transition state and enhancing enantioselectivity. mdpi.com The distance and orientation of this hydrogen-bond donor relative to the catalytically active secondary amine are of paramount importance for optimal performance. nih.gov

The table below outlines key design principles and their intended effects on catalyst performance.

Table 1: Design Principles for Enhanced Catalytic Performance of this compound Analogues

Design PrincipleIntended EffectRationale
Introduction of Bulky Substituents Increased StereoselectivityCreates a sterically hindered chiral pocket, directing the approach of the substrate.
Incorporation of Additional Stereocenters Enhanced StereocontrolProvides a more complex and rigid chiral environment to better discriminate between competing transition states.
Addition of Hydrogen-Bond Donors Increased Stereoselectivity and ActivityStabilizes the transition state through secondary interactions with the substrate.
Modification of the Carboxylate Group Tuned Reactivity and SolubilityAlters the electronic properties and solubility of the catalyst to suit specific reaction conditions.
Structural Rigidity Improved StereoselectivityA more rigid catalyst backbone reduces conformational flexibility, leading to a more predictable and selective catalytic outcome.

Solubility and Reactivity Modulation for Expanded Catalytic Applications

The practical utility of an organocatalyst is not only determined by its activity and selectivity but also by its solubility in various reaction media and its reactivity profile. Modifying the this compound structure allows for the fine-tuning of these properties, thereby expanding the scope of its catalytic applications.

Solubility is a critical factor, particularly for reactions conducted in non-polar solvents or under aqueous conditions. One effective strategy to enhance solubility in apolar solvents is the introduction of lipophilic groups. For example, attaching long alkyl chains or aryl sulfonamides with lipophilic substituents can significantly improve the catalyst's solubility in organic media. nih.gov Conversely, for applications in aqueous or biphasic systems, the incorporation of hydrophilic functionalities or ionic tags can be employed. This approach not only improves solubility but can also facilitate catalyst recovery and recycling.

The reactivity of the catalyst can be modulated by altering the electronic properties of the pyrrolidine ring and its substituents. For instance, the conversion of the ethyl ester of the parent compound to other functional groups can have a profound impact. While a free carboxylic acid might not significantly alter stereoselectivity in some cases, it can drastically reduce solubility and, consequently, conversion rates in certain reaction systems. nih.gov The transformation of the ester into an amide, for example, introduces a hydrogen-bond-donating group that can enhance reactivity and selectivity. nih.gov

Furthermore, the choice of substituents can influence the basicity and nucleophilicity of the catalytically active secondary amine, which in turn affects the rate of enamine or iminium ion formation. The introduction of electron-withdrawing or electron-donating groups in proximity to the amine can fine-tune its electronic character, tailoring its reactivity for specific substrates and reaction types.

The following table summarizes strategies for modulating the solubility and reactivity of organocatalysts derived from this compound.

Table 2: Strategies for Solubility and Reactivity Modulation

Modification StrategyTarget PropertyExamples of Modifying GroupsExpanded Catalytic Application
Introduction of Lipophilic Groups Increased solubility in non-polar solventsLong alkyl chains, aryl groupsMichael additions, Aldol (B89426) reactions in organic media
Incorporation of Hydrophilic Groups/Ionic Tags Increased solubility in polar/aqueous solventsPolyethylene glycol (PEG) chains, quaternary ammonium (B1175870) saltsReactions in water, biphasic catalysis, easier catalyst recovery
Modification of the Carboxylate Tuned reactivity and H-bonding capacityConversion to amides, thioamides, or alcoholsEnhanced stereoselectivity in various C-C bond-forming reactions
Alteration of N-substituent Modulated steric and electronic propertiesIntroduction of bulky or electronically diverse groups on the nitrogenOptimization for specific substrates and reaction types

Future Directions and Emerging Research Avenues for Ethyl 3 Methylpyrrolidine 3 Carboxylate Research

Development of Novel Green Chemistry Approaches for its Synthesis and Derivatization

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact and enhance safety. neurips.cc For the synthesis of Ethyl 3-methylpyrrolidine-3-carboxylate and its derivatives, future research is likely to focus on biocatalysis and the use of environmentally benign solvents.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a promising green alternative to traditional synthetic methods. neurips.cc Enzymes operate under mild conditions, often in aqueous media, and can exhibit high levels of chemo-, regio-, and enantioselectivity. neurips.ccnih.gov Research into the synthesis of pyrrolidine (B122466) derivatives has demonstrated the potential of various enzyme classes. For instance, engineered cytochrome P450 enzymes have been shown to catalyze the intramolecular C-H amination of organic azides to construct chiral pyrrolidines with good enantioselectivity. nih.gov This biocatalytic approach represents a significant advancement for the synthesis of complex N-heterocycles. nih.gov

Another area of development is the use of laccases for the stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones. beilstein-journals.org This method allows for the formation of all-carbon quaternary stereocenters under mild conditions. beilstein-journals.org Furthermore, monoamine oxidases (MAOs) have been employed in the asymmetric synthesis of chiral natural products containing a pyrrolidine scaffold. neurips.cc The application of these and other enzyme systems to the synthesis of this compound could lead to more sustainable and efficient manufacturing processes.

The replacement of hazardous organic solvents is another key aspect of green chemistry. N-methyl-2-pyrrolidone (NMP) is a widely used solvent that is facing increasing legislative restrictions due to its toxicity. acs.orgacs.orgmdpi.com Research has identified greener alternatives such as Dihydrolevoglucosenone (Cyrene) and γ-valerolactone (GVL), which are biodegradable and derived from biomass. acs.orgacs.orgcreative-quantum.eu These solvents have shown promise in various chemical processes and their application in the synthesis of pyrrolidine derivatives could significantly improve the environmental profile of the process. acs.orgacs.org

Table 1: Comparison of Green Solvents with NMP

SolventSourceKey Advantages
Dihydrolevoglucosenone (Cyrene) Waste cellulose (B213188)Biodegradable, effective alternative to dipolar aprotic solvents. acs.org
γ-valerolactone (GVL) Lignocellulosic biomassBiodegradable, widely used in other industries, suitable for various chemical reactions. acs.orgacs.org
N-methyl-2-pyrrolidone (NMP) PetrochemicalToxic, subject to legislative restrictions. acs.orgmdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

To meet the demands of industrial-scale production, the integration of flow chemistry and automated synthesis platforms is a critical future direction for the synthesis of this compound.

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scaling-up. neurips.cc The synthesis of N-heterocycles, including pyrrolidines, has been successfully demonstrated using flow chemistry. neurips.ccnih.govbeilstein-journals.org For example, the catalytic conversion of levulinic acid to N-heterocycles has been achieved under continuous flow conditions using a platinum-supported graphitic carbon nitride catalyst. nih.govbeilstein-journals.org Another study reported the synthesis of 3-nitropyrrolidines using a flow chemistry sequence involving a three-component coupling reaction. nih.gov These examples highlight the potential of flow chemistry to enable the efficient and scalable production of pyrrolidine derivatives.

Automated synthesis platforms are revolutionizing drug discovery and chemical synthesis by enabling high-throughput experimentation and the rapid generation of compound libraries. rsc.orgarabjchem.org These platforms, which often integrate robotic liquid handlers and automated purification systems, can significantly accelerate the optimization of reaction conditions and the synthesis of novel derivatives. creative-quantum.euarabjchem.org The automated synthesis of iminopyrrolidine-2-carboxylic acid derivatives has been reported, demonstrating the feasibility of applying these technologies to the synthesis of complex pyrrolidine structures. rsc.org By combining automated synthesis for rapid reaction scouting and optimization with flow chemistry for scalable production, a powerful workflow for the efficient synthesis of this compound and its analogs can be envisioned.

Table 2: Advantages of Flow Chemistry and Automated Synthesis

TechnologyKey AdvantagesRelevance to this compound
Flow Chemistry Enhanced safety, improved reaction control, scalability, potential for process intensification. neurips.ccacs.orgEnables safe and efficient large-scale production.
Automated Synthesis High-throughput screening, rapid library generation, accelerated discovery of new derivatives. rsc.orgarabjchem.orgresearchgate.netFacilitates the exploration of structure-activity relationships and the discovery of novel analogs.

Advanced Computational Modeling for Predictive Synthesis and Catalysis Design

Advanced computational modeling is poised to play an increasingly important role in the synthesis of this compound by enabling predictive synthesis and the rational design of catalysts.

Machine learning (ML) is emerging as a powerful tool for predicting the outcomes of chemical reactions. neurips.ccnih.govrjptonline.org By training models on large datasets of known reactions, ML algorithms can learn to predict the major product of a reaction, estimate reaction yields, and even suggest optimal reaction conditions. nih.govrjptonline.orgresearchgate.net This predictive capability can significantly reduce the number of experiments required to develop a synthetic route, saving time and resources. rjptonline.org For the synthesis of this compound, ML models could be used to predict the success of various synthetic strategies and to identify the most promising reaction parameters.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. beilstein-journals.orgacs.orgarabjchem.orgiaea.org In the context of chemical synthesis, DFT calculations can provide valuable insights into reaction mechanisms, transition state geometries, and the properties of catalysts. beilstein-journals.orgacs.org For example, DFT studies have been used to elucidate the mechanism of the synthesis of pyrrolidine-2,3-diones and to understand the role of pyrrolidine as a catalyst in nitrone formation. beilstein-journals.orgacs.org By applying DFT calculations to the synthesis of this compound, researchers can gain a deeper understanding of the reaction pathways involved and use this knowledge to design more efficient and selective catalysts.

The combination of machine learning and DFT calculations offers a powerful approach to catalyst design. creative-quantum.eursc.org ML models can be used to rapidly screen large numbers of potential catalysts, while DFT can be used to perform more detailed calculations on the most promising candidates. creative-quantum.eursc.org This integrated computational approach can accelerate the discovery of novel catalysts for the synthesis of this compound, leading to more efficient and sustainable manufacturing processes.

Table 3: Applications of Computational Modeling in Synthesis

Computational MethodApplicationPotential Impact on this compound Synthesis
Machine Learning (ML) Predicting reaction outcomes, yields, and optimal conditions. nih.govrjptonline.orgresearchgate.netAccelerated development of synthetic routes and reduced experimental effort.
Density Functional Theory (DFT) Elucidating reaction mechanisms, understanding catalyst activity. beilstein-journals.orgacs.orgiaea.orgRational design of more efficient and selective catalysts.
Integrated ML and DFT High-throughput screening of catalysts followed by detailed mechanistic studies. creative-quantum.eursc.orgRapid discovery of novel and optimized catalysts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.